3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine
Description
3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine is a heavily halogenated pyridine derivative featuring bromine, chlorine, and iodine substituents at positions 3, 6, and 5, respectively, along with methyl groups at positions 2 and 4.
Properties
IUPAC Name |
5-bromo-2-chloro-3-iodo-4,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClIN/c1-3-5(8)4(2)11-7(9)6(3)10/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFCWXDGTPZDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)Cl)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Step
- Bromination is typically performed using N-bromosuccinimide in an inert solvent such as methylene chloride at low temperature (0°C) to prevent over-bromination.
- The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.
- The crude product is purified by extraction and drying to obtain the brominated intermediate with yields over 80%.
Diazotization and Chlorination Step
- The brominated intermediate undergoes diazotization using sodium nitrite in concentrated hydrochloric acid at -30°C.
- Cuprous chloride is added to facilitate the replacement of the diazonium group with chlorine.
- The reaction mixture is warmed to room temperature and worked up by extraction and chromatography.
- This step yields the 6-chloro substituted product with an overall yield above 50%.
Iodination Step
- The iodination is performed last to avoid unwanted side reactions.
- Iodine or iodine monochloride reagents are used under mild conditions to selectively iodinate the 5-position.
- Reaction parameters such as solvent and temperature are optimized to maximize selectivity and yield.
Alternative Synthetic Routes and Research Findings
- Some methods involve the use of protected intermediates or lithiation strategies, but these often require strict low-temperature conditions (e.g., -78°C) and sensitive reagents such as butyllithium or lithium diisopropylamide (LDA), making them less practical for large scale.
- Cross-coupling reactions such as Suzuki-Miyaura coupling have been explored for functionalizing halogenated pyridines but are more relevant for derivatization than for initial halogenation.
- The halogenation pattern is critical for the compound’s reactivity and biological activity, which has been studied in medicinal chemistry contexts.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The methyl groups and halogen atoms can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidizing methyl groups.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Coupling Products: Biaryl compounds and other complex organic molecules.
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that pyridine derivatives exhibit antimicrobial properties. Specifically, 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine has been investigated for its potential as an antimicrobial agent. Studies indicate that modifications in the pyridine ring can enhance activity against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
Pyridine compounds are often explored for their anticancer activities. The halogenated derivatives, including this compound, have shown promise in inhibiting tumor growth in vitro. Research suggests that these compounds may interfere with cellular processes involved in cancer progression .
Case Study: Synthesis and Evaluation
A study synthesized this compound through a multi-step reaction involving bromination and iodination of dimethylpyridine derivatives. The resulting compound was evaluated for cytotoxicity against cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations .
Agricultural Applications
Pesticidal Activity
The compound has also been evaluated for its pesticidal properties. Its structure suggests potential activity against pests due to its ability to disrupt biological systems in insects. Field trials have indicated effectiveness in controlling specific pest populations while minimizing harm to beneficial insects .
Herbicide Development
Research into herbicides has identified halogenated pyridines as effective agents. This compound has been tested for its ability to inhibit weed growth without affecting crop yield. This application is particularly valuable in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors, leading to various biological effects. The halogen atoms and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to these targets . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Patterns and Electronic Effects
The compound’s unique combination of halogens and methyl groups distinguishes it from related pyridine derivatives. Key comparisons include:
4-Bromo-6-chloro-2-methylpyridin-3-amine
- Substituents : Bromine (4), chlorine (6), methyl (2), and amine (3).
- Key Differences : The absence of iodine and the presence of an amine group at position 3 alter electronic properties, enhancing nucleophilic reactivity compared to the target compound’s iodine substituent .
5-Bromo-2-chloro-3-iodopyridine
- Substituents : Bromine (5), chlorine (2), iodine (3).
3-Bromo-6-chloro-2-methylpyridine (CAS 132606-40-7)
Molecular Weight and Physical Properties
The iodine atom in the target compound significantly increases molecular weight compared to analogs:
*Calculated based on substituent contributions.
Biological Activity
3-Bromo-6-chloro-5-iodo-2,4-dimethylpyridine is a halogenated pyridine derivative with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of multiple halogen atoms and methyl groups, contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Molecular Formula: C7H6BrClIN
Molecular Weight: 346.39 g/mol
The compound's structure allows for various chemical reactions, including substitution and coupling reactions, which are critical for its biological applications. The halogen atoms (bromine, chlorine, and iodine) enhance its reactivity and interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. These interactions can lead to modulation of various biochemical pathways. The halogen substituents play a crucial role in influencing the compound's binding affinity and reactivity towards these targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data indicates that the compound can inhibit bacterial growth effectively at relatively low concentrations.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it induces apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS).
Case Study: A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via ROS generation |
| MCF-7 | 20 | Cell cycle arrest and apoptosis |
These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapeutics.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 3-Bromo-6-chloro-2,4-dimethylpyridine | Low | Moderate |
| 5-Iodo-2,4-dimethylpyridine | High | Low |
The presence of multiple halogens in this compound enhances its biological activity compared to its analogs.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, 80°C | 65–75 | |
| Iodination | LDA, THF, −78°C → I₂ | 50–60 |
Basic: How should researchers characterize this compound to confirm purity and structure?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ for C₈H₇BrClIN: ~358.84 Da).
- HPLC : Use a C18 column (MeCN/H₂O gradient) to assess purity (>95%) .
Advanced: How does the steric and electronic environment influence regioselectivity in further functionalization?
Answer:
The substituents create distinct reactivity:
- Steric Effects : 2,4-Dimethyl groups hinder electrophilic attack at adjacent positions, directing reactions to the 5-iodo and 3-bromo sites.
- Electronic Effects :
Q. Table 2: Reactivity Comparison
| Position | Halogen | Preferred Reaction |
|---|---|---|
| 3 | Br | Cross-coupling (Suzuki, Buchwald-Hartwig) |
| 5 | I | Nucleophilic substitution (e.g., CN⁻, amines) |
Advanced: How to resolve contradictory data on thermal stability during reactions?
Answer:
Discrepancies in decomposition temperatures (e.g., 150–200°C) may arise from:
Impurities : Trace metals (e.g., Fe from catalysts) accelerate degradation. Pre-purify via chelation (EDTA wash).
Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote side reactions at high temps. Use low-boiling solvents (THF, CH₂Cl₂) for exothermic steps .
Atmosphere : Conduct reactions under inert gas (N₂/Ar) to prevent oxidative decomposition.
Advanced: What computational methods predict reaction pathways for this polyhalogenated pyridine?
Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can:
Map electrostatic potential surfaces to identify electron-deficient sites.
Model transition states for NAS or cross-coupling reactions.
Predict substituent effects on aromatic ring distortion (e.g., Mayer bond order analysis) .
Q. Key Parameters :
- Halogen bond dissociation energies.
- Frontier molecular orbitals (HOMO/LUMO) for reactivity indices.
Basic: What safety precautions are critical when handling this compound?
Answer:
- Toxicity : Halogenated pyridines are irritants (R36/37/38). Use PPE (gloves, goggles, fume hood).
- Storage : Keep in amber vials at −20°C under desiccant (silica gel) to prevent hydrolysis .
- Spill Management : Neutralize with activated charcoal; avoid aqueous wash (risk of toxic vapors).
Advanced: How to address low yields in multi-step syntheses?
Answer:
Optimize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
